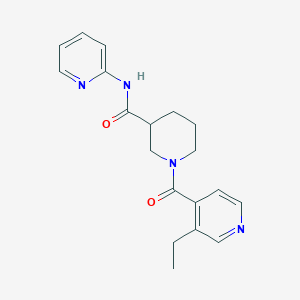![molecular formula C13H24FN3O B7641500 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 4'-F-PPP and is a derivative of the well-known drug, 4-methylaminorex. 4'-F-PPP has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide involves its interaction with the dopamine transporter. This compound is able to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to increase dopamine signaling, leading to effects such as increased locomotor activity and increased reward-seeking behavior. Additionally, 4'-F-PPP has also been found to have effects on serotonin and norepinephrine signaling, although these effects are less well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide in lab experiments is its high affinity for the dopamine transporter. This makes it a potential candidate for use in studies related to dopamine transporters. However, one of the limitations of using this compound is its potential for abuse. 4'-F-PPP is a derivative of 4-methylaminorex, which is a Schedule I controlled substance in the United States.
Direcciones Futuras
There are several potential future directions for research related to 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide. One potential direction is the further study of its effects on serotonin and norepinephrine signaling. Additionally, this compound could also be studied for its potential use in the treatment of disorders related to dopamine signaling, such as Parkinson's disease. Finally, further research could also be done to develop analogs of 4'-F-PPP with improved selectivity and reduced potential for abuse.
Métodos De Síntesis
The synthesis of 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 4-methylaminorex with 3-fluoropropyl chloride in the presence of a base. The resulting product is then treated with pyrrolidine-2-carboxylic acid to obtain this compound.
Aplicaciones Científicas De Investigación
1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for the dopamine transporter, making it a potential candidate for use in studies related to dopamine transporters. Additionally, 4'-F-PPP has also been studied for its potential use in studies related to serotonin and norepinephrine transporters.
Propiedades
IUPAC Name |
1-[1-(3-fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24FN3O/c14-6-2-7-16-9-4-11(5-10-16)17-8-1-3-12(17)13(15)18/h11-12H,1-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIXZLRQPBBSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CCCF)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)

![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
